molecular formula C7H6BrNO B12343397 2-(4-Bromopyridin-2-YL)acetaldehyde

2-(4-Bromopyridin-2-YL)acetaldehyde

Cat. No.: B12343397
M. Wt: 200.03 g/mol
InChI Key: IHSWCJXRHDPEDJ-UHFFFAOYSA-N
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Description

2-(4-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol It is a derivative of pyridine, substituted with a bromine atom at the 4-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyridin-2-YL)acetaldehyde typically involves the bromination of 2-pyridineacetaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring . The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyridin-2-YL)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(4-Bromopyridin-2-YL)acetic acid.

    Reduction: 2-(4-Bromopyridin-2-YL)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromopyridin-2-YL)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromopyridin-2-YL)acetaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloropyridin-2-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluoropyridin-2-YL)acetaldehyde: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Iodopyridin-2-YL)acetaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(4-Bromopyridin-2-YL)acetaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can influence the compound’s reactivity, binding affinity, and specificity in various applications .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)acetaldehyde

InChI

InChI=1S/C7H6BrNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3-5H,2H2

InChI Key

IHSWCJXRHDPEDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)CC=O

Origin of Product

United States

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